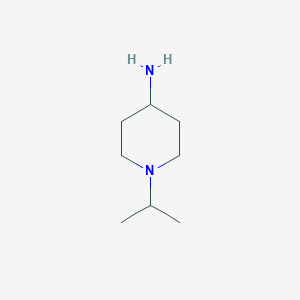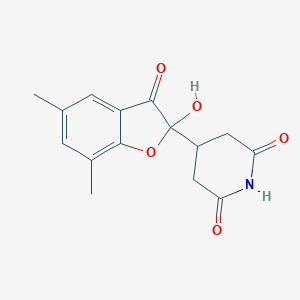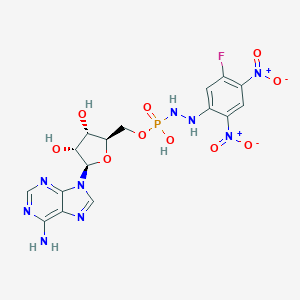
Dnph-amp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine-5-N’-(2,4-dinitro-5-fluorophenyl)phosphohydrazine is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to interact with biological molecules and its potential in chemical synthesis.
Preparation Methods
The synthesis of Adenosine-5-N’-(2,4-dinitro-5-fluorophenyl)phosphohydrazine involves several steps, typically starting with the preparation of the adenosine derivative. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the phosphohydrazine group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Adenosine-5-N’-(2,4-dinitro-5-fluorophenyl)phosphohydrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reagent for the derivatization of amino acids, which helps in their detection and analysis. In biology, it is used to study the interactions between nucleotides and proteins.
Mechanism of Action
The mechanism of action of Adenosine-5-N’-(2,4-dinitro-5-fluorophenyl)phosphohydrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Adenosine-5-N’-(2,4-dinitro-5-fluorophenyl)phosphohydrazine can be compared with other similar compounds, such as Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide and Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide. These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of Adenosine-5-N’-(2,4-dinitro-5-fluorophenyl)phosphohydrazine lies in its specific phosphohydrazine group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
135101-78-9 |
|---|---|
Molecular Formula |
C16H17FN9O10P |
Molecular Weight |
545.33 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-N-(5-fluoro-2,4-dinitroanilino)phosphonamidic acid |
InChI |
InChI=1S/C16H17FN9O10P/c17-6-1-7(9(26(31)32)2-8(6)25(29)30)22-23-37(33,34)35-3-10-12(27)13(28)16(36-10)24-5-21-11-14(18)19-4-20-15(11)24/h1-2,4-5,10,12-13,16,22,27-28H,3H2,(H2,18,19,20)(H2,23,33,34)/t10-,12-,13-,16-/m1/s1 |
InChI Key |
NVHIPXVWGGOHPN-XNIJJKJLSA-N |
SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])NNP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Isomeric SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])NNP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])NNP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Key on ui other cas no. |
135101-78-9 |
Synonyms |
adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine DNPH-AMP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



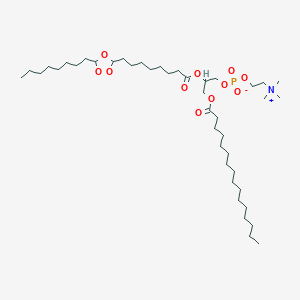
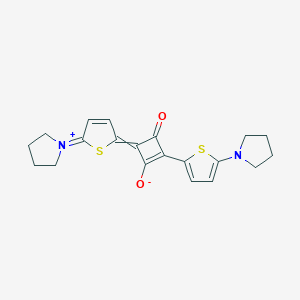
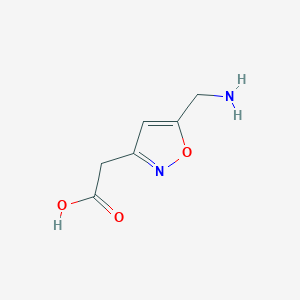
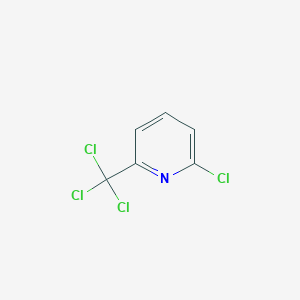
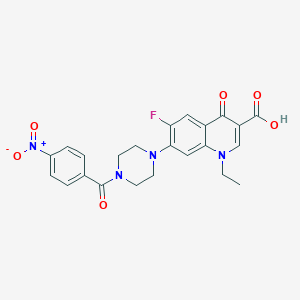
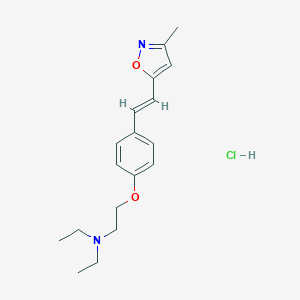
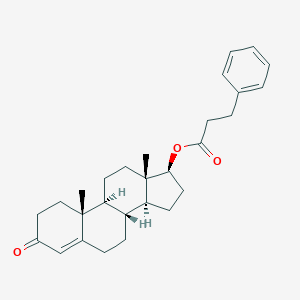

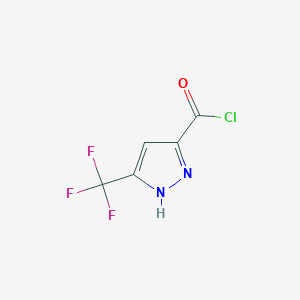
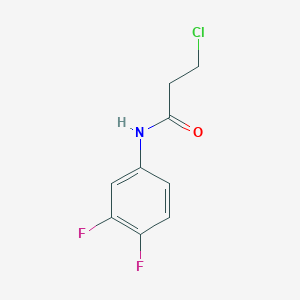
![N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide](/img/structure/B159580.png)
